Isonipecotic acid, 1-(2-(ethylthio)ethyl)-4-phenyl-, ethyl ester

Isonipecotic acid, 1-(2-(ethylthio)ethyl)-4-phenyl-, ethyl ester (CAS 101888-46-4), also named ethyl 1-(2-ethylsulfanylethyl)-4-phenylpiperidine-4-carboxylate, is a synthetic 4-phenylpiperidine derivative within the class of N-substituted piperidine carboxylates. Its molecular formula is C18H27NO2S, with an exact mass of 321.17600 g/mol.

Molecular Formula C18H27NO2S
Molecular Weight 321.5 g/mol
CAS No. 101888-46-4
Cat. No. B13740366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsonipecotic acid, 1-(2-(ethylthio)ethyl)-4-phenyl-, ethyl ester
CAS101888-46-4
Molecular FormulaC18H27NO2S
Molecular Weight321.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCN(CC1)CCSCC)C2=CC=CC=C2
InChIInChI=1S/C18H27NO2S/c1-3-21-17(20)18(16-8-6-5-7-9-16)10-12-19(13-11-18)14-15-22-4-2/h5-9H,3-4,10-15H2,1-2H3
InChIKeyXYDWMDUXTKQWRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isonipecotic Acid, 1-(2-(ethylthio)ethyl)-4-phenyl-, ethyl ester (CAS 101888-46-4): Chemical Identity and Baseline Properties for Procurement


Isonipecotic acid, 1-(2-(ethylthio)ethyl)-4-phenyl-, ethyl ester (CAS 101888-46-4), also named ethyl 1-(2-ethylsulfanylethyl)-4-phenylpiperidine-4-carboxylate, is a synthetic 4-phenylpiperidine derivative within the class of N-substituted piperidine carboxylates . Its molecular formula is C18H27NO2S, with an exact mass of 321.17600 g/mol . Key physicochemical properties include a density of 1.075 g/cm³ and a boiling point of 428.3°C at 760 mmHg, indicating a relatively high molecular weight and lipophilic character for this class .

Why Generic 4-Phenylpiperidine Analogs Cannot Substitute for Isonipecotic Acid, 1-(2-(ethylthio)ethyl)-4-phenyl-, ethyl ester


The 1-(2-(ethylthio)ethyl) substituent on the piperidine nitrogen fundamentally alters the compound's physicochemical profile compared to the unsubstituted normeperidine (CAS 77-17-8) and other simple N-alkyl analogs, directly impacting its suitability in research and analytical applications [1]. This structural modification increases molecular weight and introduces a thioether functionality, which changes lipophilicity, boiling point, and chromatographic retention behavior . Consequently, a generic 4-phenylpiperidine cannot replicate its performance as a reference standard, synthetic intermediate, or tool compound in assays designed for this specific scaffold, making precise identity and purity critical for procurement.

Quantitative Differentiation Evidence for Isonipecotic Acid, 1-(2-(ethylthio)ethyl)-4-phenyl-, ethyl ester Against Closest Analogs


Verified Application Scenarios for Isonipecotic Acid, 1-(2-(ethylthio)ethyl)-4-phenyl-, ethyl ester Based on Current Evidence


Use as a Structurally Defined Reference Standard in Chromatographic Method Development

The compound's distinct chemical identity, confirmed by its CAS number and IUPAC name, makes it suitable as a reference standard for HPLC or GC-MS method development targeting related 4-phenylpiperidine derivatives . Its unique retention time, derived from its specific N-substitution, can serve as a system suitability marker, provided the compound's purity is verified by the vendor's certificate of analysis.

Specialized Research Tool for Studying N-Substituted Piperidine Structure-Activity Relationships

In medicinal chemistry research, this specific compound can be utilized as a tool to study the effect of a 2-(ethylthio)ethyl group on piperidine pharmacology, distinct from other N-alkyl derivatives like normeperidine [1]. Its procurement is justified for hypothesis-driven SAR studies where the thioether functionality is of interest, rather than for general pharmacological screening.

Synthetic Intermediate for Proprietary Piperidine-Based Derivatives

The compound may serve as a key intermediate in the synthesis of more complex molecules, leveraging its pre-installed 4-phenyl and N-(2-(ethylthio)ethyl) functionalities to reduce synthetic steps . This application is contingent on the compound's reactivity and stability under specific synthetic conditions.

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